molecular formula C14H13N5O5S2 B13396562 Cefdinir impurity E

Cefdinir impurity E

Cat. No.: B13396562
M. Wt: 395.4 g/mol
InChI Key: UEHIFMGCXPDQOP-UHFFFAOYSA-N
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Description

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[63002,5]undec-1(8)-en-4-yl)acetamide is a complex organic compound that features a thiazole ring, a hydroxyimino group, and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is then converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol. The acid hydrazide is then refluxed with carbon disulfide to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with various electrophiles in the presence of a base such as lithium hydride (LiH) in dimethylformamide (DMF) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide stands out due to its complex tricyclic structure and the presence of multiple functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide

InChI

InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)

InChI Key

UEHIFMGCXPDQOP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2

Origin of Product

United States

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